molecular formula C19H15N5O2 B2605800 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1448029-61-5

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2605800
CAS RN: 1448029-61-5
M. Wt: 345.362
InChI Key: YRMIWICZOKFZMU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyridazine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Scientific Research Applications

Antimicrobial Applications

Compounds containing the benzimidazole motif have been extensively studied for their antimicrobial properties. For instance, derivatives of imidazole, which share structural similarities with the compound of interest, have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown significant antibacterial activity, including against resistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021). Similarly, other synthesized derivatives have exhibited considerable antibacterial effects, underscoring the potential of benzimidazole-containing compounds in addressing antimicrobial resistance (Ramalingam et al., 2019).

Antitumor Applications

The benzimidazole framework is also notable in antitumor research. Studies have synthesized and evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing that some compounds possess considerable anticancer activity against various cancer cell lines. This indicates the promise of benzimidazole derivatives as antitumor agents (Yurttaş et al., 2015).

Quantum Chemical Studies

Research into the quantum chemical aspects of benzimidazole derivatives has provided insights into their reactivity and interaction mechanisms. One study investigated the reactivity of certain acetamide derivatives, leading to the synthesis of compounds with good antimicrobial activity. Computational calculations supported these findings, offering a theoretical basis for understanding the properties of these compounds (Fahim et al., 2019).

Acidity and Solubility Studies

Evaluating the acidity constants (pKa) of synthesized compounds is crucial for understanding their behavior in biological systems. A study on benzimidazole derivatives reported the determination of pKa values, which are essential for predicting the compound's solubility and permeability, thus informing drug design and development processes (Duran et al., 2013).

Future Directions

Benzimidazole and pyridazine derivatives are areas of active research due to their potential biological activities. Future research could involve synthesizing new derivatives and testing their biological activity .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18-10-9-15(22-23-18)13-5-1-2-6-14(13)21-19(26)11-24-12-20-16-7-3-4-8-17(16)24/h1-10,12H,11H2,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMIWICZOKFZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

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